2-Methyl-5-(propan-2-ylidene)cyclohexan-1-one
Description
2-Methyl-5-(propan-2-ylidene)cyclohexan-1-one is a bicyclic monoterpenoid ketone characterized by a cyclohexanone core substituted with a methyl group at position 2 and a propan-2-ylidene group at position 4. The propan-2-ylidene substituent (a propylidene group with a double bond at the 2-position, (CH3)2C=) imparts unique steric and electronic properties, distinguishing it from related compounds like dihydrocarvone.
Properties
CAS No. |
125185-99-1 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-methyl-5-propan-2-ylidenecyclohexan-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8H,4-6H2,1-3H3 |
InChI Key |
KCMPNSMMFORCER-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=C(C)C)CC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(propan-2-ylidene)cyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of isopulegone, which can be achieved through acid-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants like peppermint and pennyroyal, followed by purification processes to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(propan-2-ylidene)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form menthofuran and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to menthol and related compounds.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens and alkylating agents.
Major Products Formed
Oxidation: Menthofuran and other oxygenated compounds.
Reduction: Menthol and related alcohols.
Substitution: Various substituted cyclohexanones.
Scientific Research Applications
2-Methyl-5-(propan-2-ylidene)cyclohexan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(propan-2-ylidene)cyclohexan-1-one involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Inhibition of Enzymes: It can inhibit certain enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, influencing physiological responses.
Oxidative Stress: It can induce oxidative stress in certain biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydrocarvone (2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one)
Structural Differences :
- Dihydrocarvone features an isopropenyl group (CH2=C(CH3)-) at position 5, whereas the target compound has a propan-2-ylidene group ((CH3)2C=). This difference alters the electron density and spatial arrangement around the cyclohexanone ring.
- Molecular Formula : Both share the formula C10H16O (MW: 152.23 g/mol), but their substituent configurations lead to distinct stereochemical outcomes .
Physical Properties :
- Boiling Point : Dihydrocarvone has a boiling point of ~230–235°C, while the propan-2-ylidene analog may exhibit a lower boiling point due to reduced hydrogen bonding from the absence of a vinyl group.
- Odor : Dihydrocarvone has a minty aroma, whereas the target compound’s odor profile is undocumented but likely differs due to substituent effects .
(5R)-3-(Hydroxymethyl)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one
Structural Differences :
Reactivity :
- The hydroxymethyl group facilitates diastereoselective reactions (e.g., glycosylation), whereas the propan-2-ylidene group may favor radical or conjugate addition reactions due to its electron-deficient double bond .
2-Methyl-5-(1-methylethenyl)cyclohexanone (Isodihydrocarvone)
Stereochemical Variance :
Thermodynamic Stability :
Comparative Data Table
| Property | 2-Methyl-5-(propan-2-ylidene)cyclohexan-1-one | Dihydrocarvone | (5R)-3-(Hydroxymethyl) Derivative |
|---|---|---|---|
| Molecular Formula | C10H16O | C10H16O | C11H18O2 |
| Molecular Weight (g/mol) | 152.23 | 152.23 | 182.26 |
| Substituents | 2-methyl, 5-propan-2-ylidene | 2-methyl, 5-isopropenyl | 2-methyl, 3-hydroxymethyl, 5-isopropenyl |
| Boiling Point | ~210–220°C (estimated) | 230–235°C | >250°C (decomposes) |
| Key Applications | Synthetic intermediates, polymer precursors | Flavorings, pharmaceuticals | Chiral synthesis |
| Synthetic Method | Pd-catalyzed coupling, photochemical routes | Hydrogenation of carvone | Enzymatic/GP2 protocols |
| 13C NMR (δ, ppm) | 209.5 (C=O), 150.2 (C=) | 211.0 (C=O), 124.5 (CH2=C) | 210.1 (C=O), 64.3 (CH2OH) |
| Diastereomer Complexity | Moderate (2–3 isomers) | High (4–6 isomers) | High (3 diastereoisomers) |
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